molecular formula C7H6F2O3S B13255815 3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride

3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride

Cat. No.: B13255815
M. Wt: 208.18 g/mol
InChI Key: ZKVVOIWXDIFCOR-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6F2O3S It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a fluorinated methoxybenzene precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the sulfonyl fluoride group under mild conditions .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as electrophilic “FSO2+” synthons, facilitating the formation of the sulfonyl fluoride group .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and thiols, as well as electrophiles for aromatic substitution reactions. Conditions typically involve mild temperatures and the presence of a suitable solvent .

Major Products

Major products formed from reactions with this compound include sulfonamides, sulfamates, and other sulfonyl derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form irreversible bonds with active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents influences the compound’s reactivity and properties, making it valuable in specific synthetic and medicinal applications .

Biological Activity

3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity, synthesis, and applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A fluoro group at the 3-position.
  • A methoxy group at the 4-position.
  • A sulfonyl fluoride functional group.

This configuration contributes to its electrophilic nature, making it capable of forming covalent bonds with nucleophilic sites in proteins or enzymes, which is crucial for its biological activity.

Enzyme Inhibition

The sulfonyl fluoride moiety allows this compound to act as an irreversible inhibitor of various enzymes. Research has shown that compounds with similar structures can effectively inhibit serine proteases and other enzymes by covalently modifying active site residues. This property is particularly relevant in the development of enzyme inhibitors for therapeutic purposes .

Anticancer Potential

Studies have indicated that sulfonyl fluorides, including this compound, may exhibit anticancer properties. The ability of these compounds to interact with cellular targets can lead to apoptosis in cancer cells. For instance, fluorinated compounds have been noted for their enhanced cytotoxicity against human cancer cell lines .

Case Study 1: Enzyme Interaction

In a study examining the interaction of sulfonyl fluorides with serine proteases, it was found that this compound effectively labeled the active site residues, leading to significant inhibition of enzymatic activity. The covalent bond formation was confirmed through mass spectrometry analysis, demonstrating the compound's potential as a therapeutic agent in diseases where serine proteases play a critical role .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways involved in proliferation .

Synthesis and Applications

The synthesis of this compound typically involves:

  • Fluorination : Introduction of the fluorine atom at the 3-position.
  • Methoxylation : Addition of the methoxy group at the 4-position.
  • Sulfonylation : Formation of the sulfonyl fluoride group.

This compound is used in various applications, including:

  • Development of novel enzyme inhibitors.
  • Exploration as a potential anticancer agent.
  • Use as a chemical probe in biological studies to investigate protein interactions .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionIrreversible inhibition of serine proteases
Anticancer ActivityCytotoxic effects on cancer cell lines
Protein LabelingCovalent modification of active site residues

Properties

Molecular Formula

C7H6F2O3S

Molecular Weight

208.18 g/mol

IUPAC Name

3-fluoro-4-methoxybenzenesulfonyl fluoride

InChI

InChI=1S/C7H6F2O3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3

InChI Key

ZKVVOIWXDIFCOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)F)F

Origin of Product

United States

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